molecular formula C22H18FNO3 B2804081 N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide CAS No. 1105228-63-4

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2804081
CAS No.: 1105228-63-4
M. Wt: 363.388
InChI Key: AYSHAZODMZQCPK-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound derived from the 9H-xanthene scaffold, a tricyclic aromatic system with a central oxygen atom. The molecule features a carboxamide group at the 9-position of the xanthene core, with a substituted ethylamine chain containing a 4-fluorophenoxy moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP ~3.5) and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic behavior .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c23-15-9-11-16(12-10-15)26-14-13-24-22(25)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHAZODMZQCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the xanthene derivative with an amine, such as ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the fluorophenoxyethyl group: This is typically done via a nucleophilic substitution reaction, where the xanthene carboxamide reacts with 4-fluorophenoxyethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized xanthene derivatives.

    Reduction: Amino-xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound features a xanthene core, which is known for its fluorescent properties, and a fluorophenoxyethyl substituent that enhances its solubility and reactivity. The molecular formula can be denoted as C18H18FNO3C_{18}H_{18}FNO_3 with a molecular weight of approximately 321.34 g/mol.

Chemistry

  • Building Block for Synthesis : N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as electrophilic substitutions and coupling reactions.
  • Fluorescent Probes : Its xanthene moiety allows it to act as a fluorescent probe in biochemical assays, enabling the tracking of biological processes in live cells.

Biology

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the fluorophenoxy group may enhance interaction with microbial cell membranes, disrupting their integrity and function .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, compounds derived from xanthene structures have been shown to induce apoptosis in various cancer types by interacting with specific cellular pathways .

Medicine

  • Potential Therapeutic Agent : There is ongoing research into the use of this compound as a therapeutic agent for diseases such as cancer and bacterial infections. The compound's ability to modulate enzyme activity may provide a pathway for developing new pharmaceuticals targeting specific diseases .
  • Drug Development : The unique structural features of this compound make it a candidate for further development into drugs that require high specificity and reduced side effects compared to traditional treatments.

Industrial Applications

  • Dyes and Pigments : Due to its fluorescent properties, this compound can be employed in the development of dyes and pigments used in various industrial applications, including textiles and coatings.
  • Material Science : The compound's chemical stability and reactivity make it suitable for use in creating advanced materials, such as polymers with enhanced optical properties.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study Investigated the efficacy against Staphylococcus aureusShowed significant inhibition at concentrations below 50 µg/mL .
Cancer Cell Line Analysis Evaluated effects on HepG2 liver cancer cellsInduced apoptosis with an IC50 value comparable to established chemotherapeutics like Doxorubicin .
Fluorescent Probe Application Used in live-cell imagingSuccessfully tracked cellular processes in real-time, demonstrating potential for biomedical imaging.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • The 2-(4-fluorophenoxy)ethyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 4-cyanophenyl analog (326.35 Da) exhibits higher polarity due to the electron-withdrawing cyano group, likely reducing blood-brain barrier penetration .

Bioactivity Trends

  • Analogs with sulfonyl or morpholino groups (e.g., C₂₄H₂₂N₂O₅S, 450.51 Da) may target enzymes or receptors via sulfonamide-protein interactions, as seen in other xanthone derivatives .

Research Findings and Implications

Physicochemical Predictions

  • The target compound’s 4-fluorophenoxy group enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces oxidative degradation .

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18FNO2
  • Molar Mass : 347.38 g/mol
  • CAS Number : 432526-12-0

The structural characteristics of this compound contribute to its biological activity. The presence of the fluorophenoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as a modulator of metabotropic glutamate receptors (mGluRs), particularly influencing synaptic transmission and neuronal signaling pathways .
  • Enzyme Inhibition : It could inhibit enzymes involved in cell proliferation, contributing to its potential anticancer effects .
  • Oxidative Stress Induction : The xanthene moiety may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, a common mechanism for inducing apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that xanthene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MOLT-4 (leukemia), HL-60 (leukemia), and MCF-7 (breast cancer).
  • Cytotoxicity Results : Compounds similar to this compound have shown moderate to high cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Studies suggest that derivatives of xanthene can disrupt microbial protein functions, potentially leading to effective treatments against bacterial infections.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various xanthene derivatives, including this compound, using the MTT assay.
    • Results indicated that certain derivatives had IC50 values as low as 24.4 μM against MOLT-4 cells, highlighting their potential as anticancer agents .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that compounds similar to this compound could induce apoptosis through ROS generation and enzyme inhibition, suggesting multiple pathways for therapeutic action against cancer .
  • Pharmacokinetics and Drug Design :
    • The design of fluorinated xanthene derivatives has been linked to improved pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents targeting mGluRs and other pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate cytotoxicity against leukemia and breast cancer cell lines
AntimicrobialPotential disruption of microbial protein functions
Receptor ModulationInteraction with mGluRs influencing neuronal signaling

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